5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide
Description
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted with bromo (Br) and trifluoromethyl (CF₃) groups at positions 5 and 6, respectively, along with a carboxamide moiety at position 2. This structure combines electron-withdrawing groups (Br, CF₃) and a hydrogen-bonding carboxamide, making it a candidate for pharmaceutical applications, particularly in enzyme inhibition (e.g., human neutrophil elastase (HNE) inhibitors) .
Properties
IUPAC Name |
5-bromo-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-3-1-2(5(12)14)6(15)13-4(3)7(9,10)11/h1H,(H2,12,14)(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQVNISBADEAJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1Br)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide (CAS No. 1072022-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C7H4BrF3N2O2
- Molecular Weight : 285.02 g/mol
- CAS Number : 1072022-41-3
- Structure : The compound features a pyridine ring with a bromine atom and a trifluoromethyl group, contributing to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-bromo derivatives, including the compound . Research indicates that compounds with similar structures exhibit varying degrees of efficacy against cancer cell lines. For instance, in vitro tests on A549 human lung adenocarcinoma cells demonstrated that certain derivatives can significantly reduce cell viability, suggesting a promising avenue for further investigation.
| Compound | Cell Line | Viability (%) |
|---|---|---|
| 5-Bromo derivative | A549 | 61% |
| Control (Cisplatin) | A549 | 50% |
The structure-activity relationship (SAR) suggests that modifications to the substituents on the pyridine ring can enhance anticancer activity. Specifically, the introduction of electron-donating groups has been shown to improve potency against various cancer types while maintaining lower toxicity profiles in non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity. Studies have reported its effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests that the compound could serve as a lead structure for developing new antibiotics targeting resistant pathogens .
Case Studies
-
Study on Anticancer Properties :
- Researchers synthesized various derivatives and assessed their cytotoxic effects on A549 cells using an MTT assay. The most potent compound reduced cell viability by approximately 39% compared to untreated controls.
- The study concluded that specific structural modifications could lead to enhanced anticancer properties while minimizing side effects on normal cells .
-
Antimicrobial Screening :
- A series of tests were conducted against clinically significant pathogens, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited strong inhibitory effects, highlighting their potential as new therapeutic agents against antibiotic-resistant infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. A study demonstrated that 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide showed effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics .
Anticancer Properties
Dihydropyridine derivatives have been investigated for their anticancer activities. One study highlighted that this compound could inhibit the proliferation of cancer cells in vitro. The mechanism involves the induction of apoptosis in cancerous cells through the modulation of specific signaling pathways .
Enzyme Inhibition
The compound has also been explored as an enzyme inhibitor, particularly in the context of inhibiting enzymes involved in metabolic pathways related to cancer and inflammation. These findings suggest its potential use in therapeutic formulations targeting metabolic diseases .
Synthesis of Novel Compounds
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to synthesize various heterocyclic compounds that are important in medicinal chemistry .
Reaction Conditions
The synthesis often involves reactions with other reagents under controlled conditions to yield desired products with high specificity. For example, using sodium hydrogencarbonate in acetonitrile has been shown to produce high yields of related compounds .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of this compound against E. coli and S. aureus. The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Research
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicative of potent anticancer activity. Further mechanistic studies revealed that it induced apoptosis via caspase activation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound’s key structural analogs share the 2-oxo-1,2-dihydropyridine backbone but differ in substituents, which critically influence their electronic properties, solubility, and biological activity.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Functional Group Impact : The carboxamide group (vs. carboxylic acid in 104612-36-4) reduces ionization at physiological pH, enhancing membrane permeability .
- Biological Relevance: AZD9668, a non-peptide HNE inhibitor, shares the carboxamide group but incorporates a methanesulfonyl-pyridinylmethyl moiety for targeted enzyme binding .
Preparation Methods
Direct Bromination Using Molecular Bromine
Direct bromination involves treating the pyridine derivative with bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide. This electrophilic substitution reaction occurs under controlled temperatures (0–25°C) in dichloromethane or acetic acid. For instance, methyl 2-oxo-1,2-dihydropyridine-3-carboxylate undergoes bromination at the 5-position with Br₂, yielding methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate.
N-Bromosuccinimide (NBS)-Mediated Bromination
NBS offers a milder alternative, particularly for substrates sensitive to harsh conditions. Reaction conditions typically involve dimethylformamide (DMF) as a solvent and initiation via light or azobisisobutyronitrile (AIBN). This radical-mediated process selectively targets the 5-position, achieving yields of 70–85%.
Table 1. Comparison of Bromination Methods
| Method | Reagent | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Direct Bromination | Br₂ | FeBr₃/CH₃COOH | 0–25°C | 65–78 |
| NBS-Mediated Bromination | NBS | AIBN/DMF | 25–40°C | 70–85 |
Trifluoromethylation at the 6-Position
Introducing the trifluoromethyl group at the 6-position requires specialized reagents and conditions:
Nucleophilic Trifluoromethylation
Using Ruppert-Prakash reagent (TMSCF₃), trifluoromethyl groups are introduced via nucleophilic attack on electrophilic intermediates. For example, a pre-brominated pyridine derivative reacts with TMSCF₃ in tetrahydrofuran (THF) at −78°C, facilitated by cesium fluoride. This method achieves regioselectivity at the 6-position with yields of 60–75%.
Electrophilic Trifluoromethylation
Electrophilic reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent enable trifluoromethylation under radical conditions. Copper(I) iodide or palladium catalysts are often employed in dimethyl sulfoxide (DMSO) at 80–100°C, yielding 55–70% of the desired product.
Table 2. Trifluoromethylation Reaction Parameters
| Method | Reagent | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Nucleophilic | TMSCF₃ | CsF/THF | −78°C | 60–75 |
| Electrophilic | CF₃I | CuI/DMSO | 80–100°C | 55–70 |
Carboxamide Formation from Ester Precursors
The final step involves converting the ester group at the 3-position to a carboxamide. Two approaches are prevalent:
Ammonolysis of Methyl Esters
Treating methyl 5-bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate with concentrated ammonium hydroxide (NH₄OH) in methanol at 60°C for 12 hours produces the carboxamide. This nucleophilic acyl substitution achieves yields of 80–90%.
Acid Chloride Intermediate
The ester is first hydrolyzed to the carboxylic acid using hydrochloric acid (HCl), followed by conversion to the acid chloride with thionyl chloride (SOCl₂). Subsequent reaction with ammonia gas in dichloromethane yields the carboxamide with 85–92% efficiency.
Table 3. Carboxamide Synthesis Outcomes
| Method | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Direct Ammonolysis | NH₄OH/MeOH | 60°C, 12 h | 80–90 |
| Acid Chloride Route | HCl → SOCl₂ → NH₃ | RT → 0°C → RT | 85–92 |
Industrial-Scale Production and Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enhance bromination and trifluoromethylation efficiency by minimizing side reactions. For example, a plug-flow reactor with immobilized FeBr₃ catalyst achieves 95% bromine utilization, reducing waste. Purification via crystallization or simulated moving bed (SMB) chromatography ensures >99% purity, critical for pharmaceutical applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 5-Bromo-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxamide, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via multi-step reactions starting from halogenated pyridine derivatives. For example, brominated pyridine carboxylic acids (e.g., 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid) are key intermediates, often functionalized through N-tosylation or coupling reactions (General Procedure K, as described in ). Intermediate characterization relies on mass spectrometry (ESIMS) for molecular weight confirmation and basic structural validation. However, advanced techniques like NMR or X-ray crystallography are recommended for full structural elucidation, especially when discrepancies arise in spectral data .
Q. How can reaction conditions (e.g., temperature, solvent) be optimized to improve yields during synthesis?
- Methodology : Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters. For instance, factorial designs or response surface methodologies (RSM) can systematically evaluate interactions between variables (e.g., solvent polarity, catalyst loading) and their impact on yield. This approach minimizes trial-and-error experimentation while ensuring robust reproducibility, as highlighted in chemical engineering research frameworks (). Pilot studies should prioritize solvent compatibility with bromine and trifluoromethyl groups to avoid side reactions .
Q. What spectroscopic techniques are essential for validating the structure of this compound and its intermediates?
- Methodology : ESIMS provides preliminary molecular weight confirmation (e.g., m/z 292.2 and 294.2 for brominated intermediates, ). However, full structural validation requires complementary techniques:
- NMR : H and C NMR to confirm substituent positions and dihydropyridine ring conformation.
- XRD : To resolve ambiguities in stereochemistry or crystallinity.
- FTIR : To identify carbonyl (C=O) and amide (N-H) functional groups.
Cross-referencing data from multiple techniques reduces misassignment risks, particularly with halogenated analogs prone to tautomerism ().
Advanced Research Questions
Q. How can computational chemistry (e.g., quantum mechanical modeling) guide the design of derivatives with enhanced stability or reactivity?
- Methodology : Quantum chemical calculations (e.g., DFT) predict electronic properties, reaction pathways, and transition states. For example, ICReDD’s integrated approach combines computational reaction path searches with experimental validation to identify optimal substituent arrangements (). Focus on the trifluoromethyl group’s electron-withdrawing effects and bromine’s steric hindrance to model stability under varying pH or thermal conditions .
Q. What strategies address contradictions in experimental data (e.g., unexpected byproducts or inconsistent spectral results)?
- Methodology : Systematic troubleshooting involves:
- Reaction Monitoring : Use HPLC or in-situ IR to detect transient intermediates.
- Isolation and Reanalysis : Purify byproducts via column chromatography and recharacterize.
- DoE Re-evaluation : Apply fractional factorial designs to isolate confounding variables (e.g., moisture sensitivity of brominated intermediates, ).
Contradictions often arise from competing reaction mechanisms (e.g., radical vs. ionic pathways), necessitating mechanistic probes like radical traps or isotopic labeling .
Q. How can membrane separation technologies improve purification of this compound in complex reaction mixtures?
- Methodology : Membrane-based techniques (e.g., nanofiltration) exploit differences in molecular weight and polarity to isolate the target compound from byproducts. This aligns with CRDC subclass RDF2050104, which emphasizes advancements in separation technologies for halogenated organics (). Solvent-resistant membranes (e.g., polyimide) are preferred due to the compound’s solubility in polar aprotic solvents .
Q. What experimental frameworks are recommended for studying the compound’s reactivity under catalytic conditions?
- Methodology : Adopt a hybrid computational-experimental workflow:
In Silico Screening : Use docking simulations to predict catalyst-substrate interactions (e.g., palladium complexes for cross-coupling).
High-Throughput Experimentation (HTE) : Test candidate catalysts in parallel reactors (e.g., 24-well plates) to assess yield and selectivity.
Kinetic Profiling : Monitor reaction progress via GC-MS or inline spectroscopy to derive rate constants.
This approach, inspired by ICReDD’s feedback loops (), accelerates catalyst discovery while minimizing resource expenditure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
